molecular formula C9H10N2O4S4 B8384391 n-(2-Thienylmethyl)-2,5-thiophenedisulfonamide

n-(2-Thienylmethyl)-2,5-thiophenedisulfonamide

Cat. No.: B8384391
M. Wt: 338.5 g/mol
InChI Key: STOTVDLYLKWVJB-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide is a useful research compound. Its molecular formula is C9H10N2O4S4 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O4S4

Molecular Weight

338.5 g/mol

IUPAC Name

2-N-(thiophen-2-ylmethyl)thiophene-2,5-disulfonamide

InChI

InChI=1S/C9H10N2O4S4/c10-18(12,13)8-3-4-9(17-8)19(14,15)11-6-7-2-1-5-16-7/h1-5,11H,6H2,(H2,10,12,13)

InChI Key

STOTVDLYLKWVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-sulfamoyl-thiophene-2-sulfonyl chloride (0.80 g, 3.1 mmol) in ethanol (10 mL) at 0° C. was added 2-thiophenemethylamine (0.67 mL, 6.51 mmol) and this mixture stirred at room temperature for 18 hr. After evaporation of solvent the residue was dissolved in ethyl acetate (200 mL) and this solution was washed with saturated aqueous sodium bicarbonate (2×50 mL), dried (MgSO4), and evaporated to a crude material which was purified by column chromatography (silica, 5% methanol/methylene chloride) and recrystallization [methanol/methylene chloride (1:50)] to give the desired product (450 mg, 45%): mp 146°-148° C. Analysis: Calculated for C9H10 N2O4S4 : C, 31.94; H, 2.98; N, 8.28. Found: C, 32.00; H, 2.96; N, 8.29.
Name
5-sulfamoyl-thiophene-2-sulfonyl chloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
45%

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